molecular formula C15H21BrCl2N2O B4739632 N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Cat. No.: B4739632
M. Wt: 396.1 g/mol
InChI Key: QCJNKUQXVZLYAH-UHFFFAOYSA-N
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Description

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction yields N-(4-bromophenyl)furan-2-carboxamide, which can then be further modified using various reagents and catalysts . The reaction conditions often include the use of palladium catalysts and bases like potassium phosphate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-methanol derivatives.

Scientific Research Applications

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O.2ClH/c1-18(2)10-9-17-11-14-7-8-15(19-14)12-3-5-13(16)6-4-12;;/h3-8,17H,9-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJNKUQXVZLYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(O1)C2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 2
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Reactant of Route 4
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

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